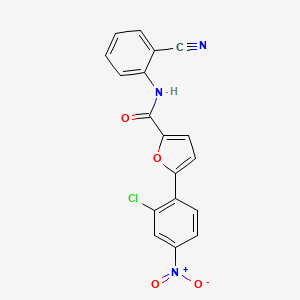![molecular formula C19H21N3O2S B5977834 7-(3-pyridinylmethyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5977834.png)
7-(3-pyridinylmethyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-pyridinylmethyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that belongs to the class of spirocyclic compounds. It is also known as TDAG51 inhibitor compound 1. This compound has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 7-(3-pyridinylmethyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one involves the inhibition of the TDAG51 protein. This protein is overexpressed in many types of cancer cells and is involved in the regulation of cell growth and survival. By inhibiting this protein, the compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 7-(3-pyridinylmethyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one has a low toxicity profile and does not have any significant biochemical or physiological effects on normal cells. However, it has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment.
Advantages and Limitations for Lab Experiments
One of the major advantages of 7-(3-pyridinylmethyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one is its specificity towards cancer cells. This compound targets the TDAG51 protein, which is overexpressed in many types of cancer cells, while sparing normal cells. This makes it a promising candidate for cancer treatment. However, one of the limitations of this compound is its low solubility, which can make it difficult to use in lab experiments.
Future Directions
There are several future directions for the research on 7-(3-pyridinylmethyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one. One of the areas of interest is the development of more potent derivatives of this compound that can be used in cancer treatment. Another direction is the investigation of the potential applications of this compound in other fields, such as neurodegenerative diseases and inflammation. Additionally, the development of more efficient synthesis methods for this compound can also be explored.
In conclusion, 7-(3-pyridinylmethyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has shown promising results in scientific research for its potential applications in cancer treatment. Its specificity towards cancer cells and low toxicity profile make it a promising candidate for further investigation. Future research can focus on the development of more potent derivatives and exploring its potential applications in other fields.
Synthesis Methods
The synthesis of 7-(3-pyridinylmethyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one involves the reaction of 2-thienylcarbonyl chloride and 3-pyridinemethanol in the presence of triethylamine to form 3-(2-thienylcarbonyl)pyridin-1-ium chloride. This intermediate is then reacted with 2,2,7,7-tetramethyl-1,4,6-triazaspiro[4.5]decan-3-one to form the desired compound.
Scientific Research Applications
7-(3-pyridinylmethyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one has been studied for its potential applications in various scientific research fields. One of the major applications of this compound is in cancer research. It has been found to inhibit the growth of cancer cells by targeting the TDAG51 protein, which is involved in the regulation of cell growth and survival.
properties
IUPAC Name |
7-(pyridin-3-ylmethyl)-2-(thiophene-2-carbonyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c23-17(16-5-2-11-25-16)22-10-7-19(14-22)6-3-9-21(18(19)24)13-15-4-1-8-20-12-15/h1-2,4-5,8,11-12H,3,6-7,9-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVJRCBOQQAEBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)C3=CC=CS3)C(=O)N(C1)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-Pyridinylmethyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B5977753.png)
![N-(2,3-dimethylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B5977760.png)
![5-{[(2-aminophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5977761.png)

![2-[(benzylthio)acetyl]-N-(2,4-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B5977769.png)
![1-(3,5-dimethyl-1H-pyrazol-4-yl)-N-({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-N-methylmethanamine](/img/structure/B5977776.png)
![N-(4-chloro-2-methylphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5977788.png)

![2-[(4-tert-butylphenyl)sulfonyl]-N-(2-ethylphenyl)hydrazinecarbothioamide](/img/structure/B5977805.png)
![2-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5977819.png)
![2,4-dichloro-N-(3-{[(2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B5977831.png)
![N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5977832.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[(methylthio)acetyl]-3-piperidinyl}propanamide](/img/structure/B5977839.png)
![1-({5-[(2-chloro-4-fluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B5977842.png)